4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Structural Chemistry Crystallography Polymorph Screening

4-Bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 693829-72-0) is a fully brominated benzamide derivative incorporating a 2-oxopyrrolidin-1-yl group at the para position of the aniline ring. Unlike many catalog compounds that lack solid-state characterization, this compound has been validated by single-crystal X-ray diffraction, confirming a monoclinic P2₁/n space group with a molecular packing stabilized by a network of N–H⋯O and C–H⋯O hydrogen bonds.

Molecular Formula C17H15BrN2O2
Molecular Weight 359.223
CAS No. 693829-72-0
Cat. No. B2867453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS693829-72-0
Molecular FormulaC17H15BrN2O2
Molecular Weight359.223
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O2/c18-13-5-3-12(4-6-13)17(22)19-14-7-9-15(10-8-14)20-11-1-2-16(20)21/h3-10H,1-2,11H2,(H,19,22)
InChIKeyZDKHHHUXAMULIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 693829-72-0): A Structurally Validated Brominated Benzamide Scaffold for Targeted Library Synthesis


4-Bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 693829-72-0) is a fully brominated benzamide derivative incorporating a 2-oxopyrrolidin-1-yl group at the para position of the aniline ring. Unlike many catalog compounds that lack solid-state characterization, this compound has been validated by single-crystal X-ray diffraction, confirming a monoclinic P2₁/n space group with a molecular packing stabilized by a network of N–H⋯O and C–H⋯O hydrogen bonds [1]. The presence of both the 4-bromo substituent and the pyrrolidinone carbonyl offers two distinct chemical handles for further derivatization, supporting its use as a chemically defined intermediate in fragment-based and targeted library synthesis [1].

Why 4-Bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide Cannot Be Replaced by Isomeric or Des-Halo Analogs


Substituting this compound with the 2-bromo isomer (923884-86-0) or the des-bromo parent (N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide) fundamentally alters the molecular geometry and hydrogen-bonding capacity observed in the crystal structure [1]. The para-bromine atom directs intermolecular interactions in the solid state, as evidenced by the specific C–H⋯O and C–H⋯π networks reported for the monoclinic lattice [1]. Additionally, closely related 2-oxopyrrolidin-1-yl benzamide scaffolds exhibit bromodomain (BRD4 BD2) binding affinities in the sub-nanomolar to nanomolar range, where isomeric bromine positioning or removal completely abolishes target engagement and selectivity profiles [2]. Therefore, generic replacement with an in-class analog cannot guarantee equivalent crystallinity, solubility, or target affinity without de novo experimental re-validation.

Quantitative Differentiation of 4-Bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide from Its Closest Analogs


Single-Crystal X-Ray Diffraction Confirms Unique Solid-State Conformation and Hydrogen-Bond Network

The compound crystallizes in the monoclinic P2₁/n space group with unit-cell parameters a=13.7083(5) Å, b=8.6500(3) Å, c=14.1183(5) Å, β=99.724(1)°, and Z=4, as determined by Mo Kα radiation (λ=0.71073 Å) at 298 K [1]. The crystal packing is governed by inversion dimers formed by N2—H2⋯O2 hydrogen bonds, further connected into layers parallel to the (101) plane by C4—H4A⋯O1 interactions, and finally joined into a three-dimensional network by additional C—H⋯O and C—H⋯π contacts [1]. This extensive hydrogen-bonding architecture contrasts with the simpler chain-like arrangement observed in the unsubstituted 4-bromo-N-phenylbenzamide analog (C₁₃H₁₀BrNO), which exhibits only N—H⋯O-linked chains along [100] [2]. The integrated network in the title compound contributes to enhanced lattice stability and lower R-factor residuals (R₁=0.052, wR₂=0.170) compared to loosely packed benzamide derivatives [1].

Structural Chemistry Crystallography Polymorph Screening

Bromodomain-Binding Potential Inferred from the 2-Oxopyrrolidin-1-yl Benzamide Pharmacophore

Although direct BRD4 inhibition data for the target compound have not been reported, the 2-oxopyrrolidin-1-yl benzamide scaffold is a recognized pharmacophore for bromodomain engagement. A structurally related 2-oxopyrrolidin-1-yl benzamide derivative, CHEMBL3770724, displays a Kd of 0.300 nM for the BRD4 BD2 domain in the BROMOscan assay [1]. In contrast, compounds lacking the 2-oxopyrrolidin-1-yl group or with alternative halogen substitution patterns show markedly reduced affinity (IC₅₀ >100 nM in the same assay format) [2]. The para-bromo substituent in the target compound is expected to enhance hydrophobic interactions with the bromodomain acetyl-lysine binding pocket, a feature absent in the des-bromo analog [3]. This class-level evidence positions 4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide as a high-probability BRD4 binder for focused library screening.

Epigenetics Bromodomain Inhibition BET Protein Targeting

Enhanced Solubility and Formulation Handling Through Dual Hydrogen-Bond Donor/Acceptor Functionality

The amide N–H and the pyrrolidinone carbonyl provide two hydrogen-bond donor/acceptor sites, while the 4-bromo substituent contributes to overall lipophilicity (cLogP ~2.8) [1]. This balanced profile is superior to the des-bromo analog (cLogP ~1.9), which lacks sufficient hydrophobicity for membrane permeation, and the 4-chloro analog (cLogP ~2.4), which exhibits weaker van der Waals interactions with hydrophobic protein pockets [2]. In aqueous solubility prediction models, the bromo compound is expected to show a 2- to 3-fold lower intrinsic solubility than the chloro analog, yet higher than the iodo derivative, offering an optimal balance between permeability and solution stability [3].

Pre-formulation Solubility Enhancement Medicinal Chemistry

Optimal Deployment Pathways for 4-Bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide Based on Proven Differentiation


Epigenetic Bromodomain Inhibitor Focused Library Construction

With inferred sub-nanomolar BRD4 BD2 binding potential derived from the 2-oxopyrrolidin-1-yl benzamide pharmacophore [1], this compound is ideally suited as a core scaffold for generating focused libraries targeting BET bromodomains. The para-bromo group serves as a vector for late-stage Suzuki–Miyaura or Buchwald–Hartwig coupling, enabling rapid diversification while preserving the pyrrolidinone pharmacophore that drives target engagement [1][2].

Solid-State Formulation and Polymorph Stability Studies

The availability of a solved crystal structure [3] makes this compound an excellent candidate for polymorphism screening and co-crystal engineering. Its three-dimensional hydrogen-bond network provides a reliable baseline for assessing solid-state stability under accelerated storage conditions (40°C/75% RH), a critical quality attribute for chemical inventory management and long-term procurement planning [3].

Chemical Probe Design for Protein-Protein Interaction Mapping

The dual hydrogen-bond donor/acceptor functionality of 4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide enables its use as a minimalist chemical probe for mapping acetyl-lysine binding interfaces on epigenetic reader domains. The bromine atom offers a convenient heavy atom for electron density mapping in crystallographic fragment screening campaigns, while the pyrrolidinone carbonyl participates in conserved water-mediated hydrogen bonds observed in multiple bromodomain co-crystal structures [1][4].

Analytical Reference Standard for LC-MS Method Development

The compound's well-defined molecular formula (C₁₇H₁₅BrN₂O₂) and characteristic isotopic pattern from the bromine atom (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) provide a distinctive mass spectral signature at m/z 359.22 [M+H]⁺ with an easily identifiable isotopic cluster, making it a suitable internal standard for developing and validating LC-MS/MS methods targeting brominated benzamide derivatives in pharmacokinetic and tissue distribution studies [3].

Quote Request

Request a Quote for 4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.